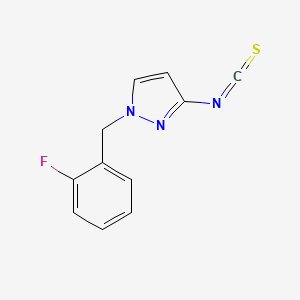

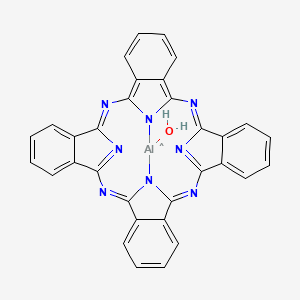

![molecular formula C23H22N6O2S B2558580 3-(4-([1,1'-联苯]-4-磺酰基)哌嗪-1-基)-6-(1H-吡唑-1-基)哒嗪 CAS No. 1014091-73-6](/img/structure/B2558580.png)

3-(4-([1,1'-联苯]-4-磺酰基)哌嗪-1-基)-6-(1H-吡唑-1-基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a sulfonyl group, a piperazine ring, and a pyridazine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step procedures involving reactions such as intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the presence of its functional groups. It would likely require advanced spectroscopic techniques such as NMR and mass spectrometry to confirm .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on its molecular weight and crystal structure .科学研究应用

Cancer Treatment

This compound has shown potential in the treatment of cancer. It has been studied for its ability to induce apoptosis in cancer cells, particularly the BT-474 breast cancer cell line . The compound’s mechanism involves the inhibition of tubulin polymerization, which is a critical process for cell division. By inhibiting this process, the compound can effectively induce cell death in rapidly dividing cancer cells.

Tubulin Polymerization Inhibition

Related to its application in cancer treatment, this compound also serves as an inhibitor of tubulin polymerization . This action is crucial for stopping cancer cells from multiplying. The compound binds to the colchicine binding site of tubulin, preventing the microtubules from forming properly, which is essential for cell division.

HPK1 Inhibition

The compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is involved in the regulation of immune responses and is a target for cancer immunotherapy. By inhibiting HPK1, the compound could enhance the effectiveness of immune responses against cancer cells.

Apoptosis Induction

In-depth biological studies have shown that this compound can induce apoptosis, which is the programmed cell death necessary for eliminating damaged or unnecessary cells . This property is particularly valuable in the context of cancer therapy, where the selective induction of apoptosis in cancer cells can lead to the shrinkage and potential elimination of tumors.

Cell Cycle Arrest

Flow cytometric analysis has revealed that the compound can cause cell cycle arrest at the sub-G1 and G2/M phase . This means it can halt the cell division cycle, providing another mechanism by which it can prevent the proliferation of cancer cells.

Drug-like Property Analysis

In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which are structurally related to our compound of interest, possess drug-like properties . This indicates that the compound could be developed into a pharmaceutical agent with the potential for good bioavailability and efficacy in humans.

作用机制

Target of Action

Similar compounds have been found to interact with tubulin .

Mode of Action

It is suggested that similar compounds may bind to the colchicine binding site of tubulin .

Biochemical Pathways

Similar compounds have been found to inhibit tubulin polymerization , which could potentially affect cell division and growth.

Pharmacokinetics

Similar compounds have been described as having drug-like properties .

Result of Action

Similar compounds have been found to induce apoptosis in certain cancer cells .

属性

IUPAC Name |

3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDJDNFCWXZPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

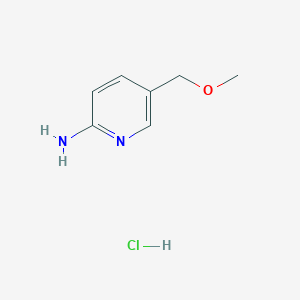

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

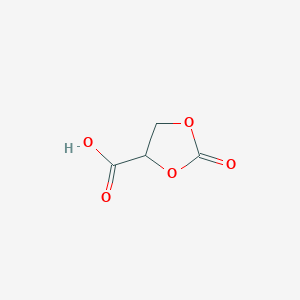

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)

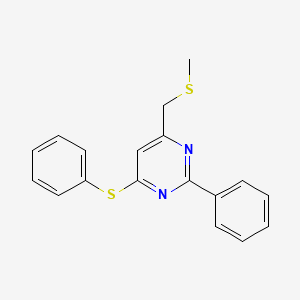

![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)

![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)